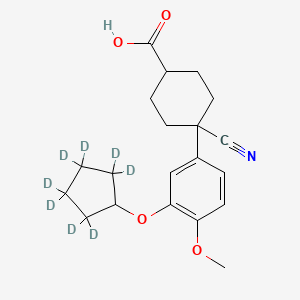

2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related tetrazolium compounds involves the coupling reactions between amines and aryl diazonium chlorides, leading to moderate yields. These processes are characterized by spectroscopic analyses confirming the structures through the detection of functional groups in both infrared (IR) and nuclear magnetic resonance (NMR) spectra (Al‐Azmi & Mahmoud, 2020).

Molecular Structure Analysis

X-ray diffraction techniques have been extensively used to determine the molecular structures of synthesized compounds. For instance, the structural analysis of various derivatives has provided insights into their geometrical configurations, showcasing how different substituents influence the overall structure (Kuriyama et al., 1986).

Chemical Reactions and Properties

Chemical properties of such compounds include their reactivity with different chemical agents and their potential as catalytic or antimicrobial agents. The antimicrobial activities of synthesized compounds, for example, have been evaluated, indicating the utility of these compounds beyond their basic chemical properties (Al‐Azmi & Mahmoud, 2020).

Physical Properties Analysis

The physical properties of tetrazolium derivatives, such as solubility, melting points, and stability, are crucial for their potential applications. The synthesis pathway can significantly affect these properties, as demonstrated in studies where the choice of catalysts and reaction conditions led to compounds with different physical characteristics (Gilbert et al., 1999).

Chemical Properties Analysis

The chemical properties, including the acidity or basicity, reactivity towards various reagents, and the ability to undergo specific reactions, are essential aspects of tetrazolium compounds. Research has shown that the functional groups present in these compounds play a significant role in determining their chemical behavior and interactions with other molecules (Shukla et al., 2012).

Scientific Research Applications

Electron Transport System (ETS) Activity Measurement

- Abstract Summary : Tetrazolium salts, including 2,3,5-triphenyltetrazolium chloride (TTC) and 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride (INT), are used to measure electron transport system (ETS) activity in soil, sediment, and pure cultures. These salts are reduced to their formazan forms by microorganisms and enzymes, serving as indicators of ETS activity, which is a crucial metabolic process. This application highlights the role of tetrazolium salts in assessing the bioactivity of microbial communities in environmental samples (Trevors, 1984).

Environmental Pollutants and Male Infertility

- Abstract Summary : This review does not directly mention 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride but discusses the impact of environmental pollutants, including bisphenol A and phthalates, on male reproductive health. The pollutants, acting as endocrine disruptors, affect spermatogenesis and increase the risk of male sexual dysfunction. While not directly related, it provides context on the broader research interest in chemical effects on health, which could include studies on tetrazolium salts (Lagos-Cabré & Moreno, 2012).

Antioxidant Capacity Measurement

- Abstract Summary : Although not specifically about 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride, this review focuses on the ABTS/PP decolorization assay for measuring antioxidant capacity, highlighting the chemical's utility in evaluating the antioxidant potential of various substances. It suggests that while the compound isn't directly used here, tetrazolium salts' reactivity and color-changing properties underpin many similar bioassays (Ilyasov et al., 2020).

properties

IUPAC Name |

2,3-bis(4-ethylphenyl)-5-phenyltetrazol-2-ium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N4.ClH/c1-3-18-10-14-21(15-11-18)26-24-23(20-8-6-5-7-9-20)25-27(26)22-16-12-19(4-2)13-17-22;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLZEEMSIAJGGW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)CC)C4=CC=CC=C4.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104497-78-1 |

Source

|

| Record name | 2H-Tetrazolium, 2,3-bis(4-ethylphenyl)-5-phenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104497-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

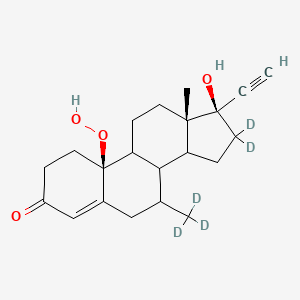

![(8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1141384.png)

![Bicyclo[2.1.0]pentane-2-carboxylic acid, methyl ester, (1-alpha-,2-alpha-,4-alpha-)- (9CI)](/img/no-structure.png)

![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)

![7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl](/img/structure/B1141403.png)